molecular formula C15H18Cl2N2O B1424635 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride CAS No. 1220036-45-2

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride

Cat. No.: B1424635
CAS No.: 1220036-45-2
M. Wt: 313.2 g/mol
InChI Key: KEWANYLYPIJGAV-UHFFFAOYSA-N
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Description

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-8-hydroxyquinoline and piperidine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 5-chloro-8-hydroxyquinoline with the piperidinylmethoxy group. This is typically achieved using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA and inhibit the replication of certain pathogens. It also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride
  • 2-Methyl-5-chloro-8-(3-substituted propoxy)quinolines

Uniqueness

5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride is unique due to its specific piperidinylmethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to molecular targets and improves its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

5-chloro-8-(piperidin-3-ylmethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.ClH/c16-13-5-6-14(15-12(13)4-2-8-18-15)19-10-11-3-1-7-17-9-11;/h2,4-6,8,11,17H,1,3,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWANYLYPIJGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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